molecular formula C22H18O4 B1649297 1-[(4-Hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol CAS No. 133740-30-4

1-[(4-Hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol

Cat. No.: B1649297
CAS No.: 133740-30-4
M. Wt: 346.4 g/mol
InChI Key: XCJSWJPRPDMYLS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

1-[(4-Hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-Hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol is unique due to its specific structural features and biological activities. Its ability to inhibit butyrylcholinesterase with high selectivity makes it a promising candidate for therapeutic applications, particularly in the treatment of Alzheimer’s disease .

Properties

IUPAC Name

1-[(4-hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O4/c1-26-21-12-20(25)19(10-13-2-5-15(23)6-3-13)18-8-4-14-11-16(24)7-9-17(14)22(18)21/h2-9,11-12,23-25H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJSWJPRPDMYLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C3=C(C=CC2=C(C(=C1)O)CC4=CC=C(C=C4)O)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562399
Record name 1-[(4-Hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133740-30-4
Record name 1-[(4-Hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(4-Hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol
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1-[(4-Hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol
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1-[(4-Hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol
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1-[(4-Hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol
Reactant of Route 5
1-[(4-Hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol
Reactant of Route 6
Reactant of Route 6
1-[(4-Hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol

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